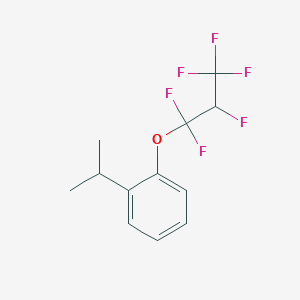

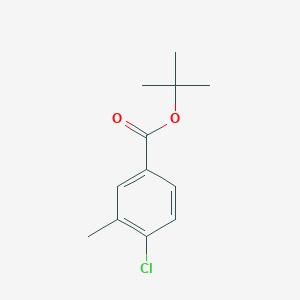

1-(1,1,2,3,3,3-Hexafluoropropoxy)-2-isopropylbenzene; 98%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a fluorinated aromatic compound . Fluorinated compounds are often used in various fields due to their unique properties, such as high thermal stability and low reactivity .

Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s worth noting that 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) is often used as a solvent in chemical transformations . HFIP has unique features compared to its non-fluoro analogue isopropanol, which have helped this solvent to make a difference in various subdomains of organic chemistry .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

Fluorinated compounds are pivotal in synthetic chemistry for their unique reactivity and stability. For instance, the study by Furin et al. (2000) on the reaction of fluorinated propoxyethylene with amines or alcohols demonstrates the versatility of fluorinated compounds in producing a wide array of chemical structures, from ethers to complex organic molecules, underlining their importance in pharmaceutical and materials chemistry Furin et al., 2000.

Materials Science and Polymer Chemistry

In materials science, the incorporation of fluorinated groups into polymers and small molecules significantly impacts their physical properties, such as thermal stability and hydrophobicity. Signori et al. (2006) explored the synthesis and properties of copolymers combining isopropenyl ethers with fluorinated acrylates, highlighting the role of fluorine in enhancing thermal, photochemical, and hydrolytic stability, which is crucial for developing advanced materials with specific performance criteria Signori et al., 2006.

Photophysical and Electronic Properties

Fluorinated compounds are also key in tuning the photophysical and electronic properties of materials, as seen in the work by Sun et al. (2006) on lanthanide complexes containing heptafluoropropyl groups. These complexes exhibit near-infrared (NIR) luminescence, useful in telecommunications and sensing applications, showcasing the potential of fluorinated compounds in creating functional materials that respond to light Sun et al., 2006.

Molecular Memory and Electronics

The design of molecular memory elements benefits from the unique properties of fluorinated compounds. For example, the hexaarylbenzene derivative study by Miyazaki et al. (2020), with alternating dipolar rotors and suppressors, reveals how fluorinated groups contribute to the development of electric-field-driven molecular memory, highlighting the role of such compounds in future electronic devices Miyazaki et al., 2020.

Propriétés

IUPAC Name |

1-(1,1,2,3,3,3-hexafluoropropoxy)-2-propan-2-ylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F6O/c1-7(2)8-5-3-4-6-9(8)19-12(17,18)10(13)11(14,15)16/h3-7,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZQKGHLDUVFPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC(C(C(F)(F)F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,1,2,3,3,3-Hexafluoro-propoxy)-2-isopropyl-benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-6-(trifluoromethyl)phenyl]-acetamide, 98%](/img/structure/B6321508.png)

![2,3-Bis[(N-2-isopropyl-6-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6321535.png)

![2,2,2-Trifluoro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6321570.png)